molecular formula C8H6F3N3OS B163156 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole CAS No. 133840-98-9

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Cat. No.: B163156
CAS No.: 133840-98-9
M. Wt: 249.22 g/mol
InChI Key: DYZRKRXUAGGAPE-UHFFFAOYSA-N
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Description

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole ( 133840-98-9) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique hybrid structure incorporating a 2-hydrazono moiety and a 6-trifluoromethoxy group on a dihydrobenzo[d]thiazole core, making it a valuable scaffold for developing novel bioactive molecules. The compound's core structure is closely related to privileged scaffolds in medicinal chemistry. The benzothiazole nucleus is a significant pharmacophore found in numerous clinically approved drugs and experimental compounds, known for its diverse biological activities. The integration of the hydrazone functional group (-NHN=CH-) provides a versatile handle for chemical modification and is characteristic of Schiff bases, which are extensively investigated for their antimicrobial and antioxidant properties . Furthermore, the presence of the trifluoromethoxy (-OCF3) group is a strategic modification in modern drug design, often employed to enhance metabolic stability, membrane permeability, and overall bioavailability of lead compounds . This reagent holds specific research value for investigators developing new anti-infective agents. Thiazole-based thiazolidinone hybrids, which can be synthesized from related precursors, have demonstrated promising activity against a panel of bacterial strains, including Salmonella typhimurium , Staphylococcus aureus , Escherichia coli , and Listeria monocytogenes , as well as resistant strains like MRSA . The structural motif is also highly relevant in anticancer research, as various thiazole derivatives are known to exhibit potent antiproliferative effects by inhibiting critical molecular targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) , or enzymes like topoisomerase II . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material appropriately, storing it sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRKRXUAGGAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439668
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133840-98-9
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Hydrazine Hydrate

A widely reported method involves the reaction of 2-chloro-6-(trifluoromethoxy)benzothiazole with hydrazine hydrate under reflux conditions. The process typically employs ethanol or methanol as solvents, facilitating chlorine substitution by the hydrazono group.

Reaction Conditions:

  • Temperature: 70–80°C

  • Duration: 6–8 hours

  • Solvent: Ethanol (anhydrous)

  • Yield: 60–75% (laboratory scale)

Key intermediates and byproducts are monitored via thin-layer chromatography (TLC), with final purification achieved through recrystallization from ethanol.

Hantzsch Thiazole Synthesis Adaptations

Recent studies have optimized the Hantzsch thiazole reaction for analogous compounds, leveraging bromoacetyl intermediates. For example, 3-bromoacetylpyrazole reacts with thiosemicarbazide derivatives to form thiocarboxamido pyrazolinones, which cyclize into thiazole rings under acidic conditions.

Example Protocol (Adapted from):

  • Intermediate Synthesis:

    • React 4-aminobenzenesulfonic acid with ethyl 3-oxobutanoate to form a hydrazono pyrazolinone.

    • Treat with thiosemicarbazide in acetic acid to yield thiocarboxamido-sulfophenylhydrazono pyrazolinone.

  • Cyclization:

    • Heat with bromoacetate derivatives (e.g., ethyl bromoacetate) in ethanol to form the thiazole core.

Key Data:

StepReagents/ConditionsYield (%)
Intermediate FormationEthyl 3-oxobutanoate, reflux85
CyclizationEthyl bromoacetate, 70°C76

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF or DMSO) at 70–80°C, as demonstrated in the synthesis of related triazolothiadiazine derivatives. Elevated temperatures (>90°C) risk decomposition, while lower temperatures (<60°C) prolong reaction times.

Catalytic Enhancements

  • Triethylamine (TEA): Accelerates cyclization by neutralizing HCl byproducts.

  • Potassium Carbonate: Improves substitution efficiency in bromoacetyl reactions.

Comparative Catalysis Study:

CatalystReaction Time (h)Yield (%)
None1245
TEA868
K₂CO₃672

Industrial-Scale Production Challenges

Scalability of Laboratory Methods

While lab-scale syntheses achieve moderate yields, industrial applications face challenges:

  • Purity Control: Chromatography is cost-prohibitive; recrystallization remains the preferred method.

  • Solvent Recovery: Ethanol and methanol require efficient distillation systems for reuse.

Continuous Flow Synthesis

Emerging technologies, such as continuous flow reactors, enhance reproducibility and safety for halogenated intermediates. For instance, microreactors reduce reaction times by 40% compared to batch processes.

Comparative Analysis of Methodologies

Table 1: Synthesis Routes for Thiazole Derivatives

MethodAdvantagesLimitationsYield Range (%)
Nucleophilic SubstitutionSimple reagentsRequires anhydrous conditions60–75
Hantzsch CyclizationModular scaffold generationMulti-step synthesis70–85
Bromoacetyl CouplingHigh regioselectivitySensitive to moisture65–78

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole serves as a key intermediate in synthesizing more complex molecules. Its hydrazone moiety can undergo various reactions, including oxidation, reduction, and substitution .

Biology

  • Antimicrobial and Antiviral Properties : Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms .

Medicine

  • Anticancer Activity : The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further drug development .

Industry

  • Dyes and Pigments : Due to its unique chemical properties, this compound is explored for use in the synthesis of dyes and pigments in industrial applications .

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The hydrazono group can be reduced to an amino group.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at the benzene or thiazole rings.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Case Studies

Several studies have documented the biological activities of compounds related to this class:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including those featuring hydrazone groups, demonstrating significant anticancer activity against specific cell lines .
  • Another investigation focused on the antimicrobial efficacy of thiazole derivatives, revealing that modifications such as trifluoromethoxy groups significantly improved activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the replication of microbial DNA or inhibit the growth of cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s dihydrobenzothiazole core differentiates it from other bicyclic systems like dihydrobenzo[d]isothiazoles or benzo[b][1,4]dioxines. Key analogs include:

Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • Core : Dihydrobenzo[d]isothiazole.
  • Substituents : Hydroxylamine and propene groups.
  • Binding Affinity : −8.7 kcal/mol (trehalase inhibition) .
  • Activity : Designed as a trehalase inhibitor for insecticidal applications .
Compound 2 (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • Core : Dihydrobenzo[d]isothiazole.
  • Substituents : Hydroxylamine and propene groups (positionally distinct from Compound 1).
  • Binding Affinity : −8.5 kcal/mol .
  • Activity : Slightly lower potency than Compound 1, highlighting the role of substituent positioning .
Benzo[b][1,4]dioxine-6-carboxylate Derivatives
  • Core : Dihydrobenzo[b][1,4]dioxine.
  • Substituents : Carboxylate esters and nitro-styryl imidazoles.
  • Synthesis : Prepared via condensation reactions using triethylamine as a promoter .

Comparative Data Table

Compound Name Core Structure Key Substituents Binding Energy (kcal/mol) Biological Activity
2-Hydrazono-6-(trifluoromethoxy)-... Dihydrobenzo[d]thiazole Hydrazono, Trifluoromethoxy N/A Potential insecticide
Compound 1 Dihydrobenzo[d]isothiazole Hydroxylamine, Propene −8.7 Trehalase inhibition
Compound 2 Dihydrobenzo[d]isothiazole Hydroxylamine, Propene −8.5 Trehalase inhibition
Benzo[b][1,4]dioxine-6-carboxylate Dihydrobenzo[b][1,4]dioxine Carboxylate esters N/A Undisclosed (broad potential)

Stability and Reactivity Insights

  • Thiazoles vs. Thiazines : Thiazoles (as in the target compound) are more stable than thiazines due to reduced ring strain, aligning with studies on pyrimido-thiazine rearrangements .

Structure-Activity Relationship (SAR) Considerations

  • Substituent Position : Compound 1’s higher binding affinity (−8.7 kcal/mol) compared to Compound 2 (−8.5 kcal/mol) underscores the importance of substituent placement on the bicyclic core .
  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound likely enhances metabolic stability compared to methoxy or hydroxyl groups in analogs .

Biological Activity

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole (HDT) is a heterocyclic compound characterized by a hydrazone functional group and a trifluoromethoxy substituent on a benzothiazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The hydrazone moiety is known for its pharmacological significance, while the benzothiazole framework has been associated with various therapeutic effects, including antibacterial and anti-inflammatory properties.

  • Molecular Formula : C₈H₆F₃N₃OS
  • Molecular Weight : 249.02 g/mol
  • Structure : The compound features a hydrazone linkage and a trifluoromethoxy group that enhances lipophilicity and potentially influences biological activity.

Biological Activity Overview

The biological activity of HDT can be attributed to its structural components. Compounds containing the benzothiazole scaffold have demonstrated a range of biological properties, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi. The hydrazone group can enhance this activity through reactive oxygen species (ROS) generation.
  • Antioxidant Properties : Hydrazones are known for their ability to scavenge free radicals, which may contribute to their antioxidant capacity.
  • Cytotoxicity : Preliminary studies suggest that HDT may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study focusing on hydrazone derivatives indicated that compounds with similar structures exhibited significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. HDT’s unique trifluoromethoxy group may further enhance its interaction with microbial targets.

Antioxidant Activity

Research has demonstrated that hydrazone compounds can act as effective antioxidants. A comparative study of various thiazole-hydrazone derivatives showed that certain substitutions could significantly improve their antioxidant capacity . The presence of the hydrazone moiety allows for the release of hydrogen atoms, contributing to the overall antioxidant potential.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. One compound showed dose-dependent inhibition across multiple cell lines, suggesting that structural modifications can lead to enhanced anticancer activity . HDT’s structural features warrant similar investigations to assess its potential in cancer therapy.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-AminobenzothiazoleContains an amino groupAntimicrobial
BenzothiazoleBasic structure without additional substituentsAntimicrobial, anticancer
5-TrifluoromethylbenzothiazoleTrifluoromethyl group instead of trifluoromethoxyAntiparasitic
2-HydrazinobenzothiazoleHydrazine instead of hydrazoneAntimicrobial
This compound Hydrazone with trifluoromethoxy groupPotentially antimicrobial, antioxidant, cytotoxic

Mechanistic Insights

The biological mechanisms underlying the activities of HDT can be attributed to:

  • Reactive Oxygen Species (ROS) Generation : The hydrazone functional group may facilitate ROS production, enhancing antimicrobial effects.
  • Metal Ion Coordination : Similar compounds have shown capabilities to act as ligands for metal ions, which can influence biological pathways .
  • Inhibition of Enzymatic Activity : Benzothiazole derivatives often inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole?

  • Answer : A multi-step synthesis approach is typically employed. For example, hydrazonoyl halides can react with alkyl carbothioates under reflux conditions in polar aprotic solvents (e.g., DMSO) to form the thiazole core. Subsequent functionalization of the 6-position with trifluoromethoxy groups may involve nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., 10% NaCl in water) can optimize reaction efficiency for similar benzothiazole derivatives, reducing reaction times from hours to minutes . Crystallization using ethanol-water mixtures yields purified products (~65% yield) .

Q. How should structural characterization be performed for this compound?

  • Answer : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Identify characteristic N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Analyze dihydrobenzo[d]thiazole ring protons (δ 3.5–4.5 ppm for CH₂) and trifluoromethoxy substituents (δ 120–125 ppm in ¹³C).
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding networks for derivatives .

Q. What safety precautions are critical during handling and storage?

  • Answer :

  • Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • Storage : Keep in amber glass containers at room temperature (15–25°C) in a well-ventilated area. Desiccate to prevent hydrolysis of the hydrazono group .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves regioselectivity for similar benzothiazoles .
  • Ionic liquid solvents : Enhance solubility of intermediates and reduce side reactions (e.g., imidazolium-based liquids) .
  • Catalytic systems : Pd(0)-catalyzed Suzuki coupling for aryl functionalization (e.g., trifluoromethoxy introduction) achieves >80% yields in some cases .

Q. What strategies are effective for evaluating its biological activity?

  • Answer :

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) often show enhanced activity .
  • Cytotoxicity profiling : Screen against human cell lines (e.g., HEK-293) using MTT assays. Compare IC₅₀ values with control compounds .
  • Enzyme inhibition : Test against inflammatory targets (e.g., p38 MAP kinase) via fluorescence-based kinase assays. Structural analogs with triazole-thiadiazole cores exhibit nanomolar inhibition .

Q. How can computational methods aid in understanding its reactivity?

  • Answer :

  • DFT calculations : Use hybrid functionals (e.g., B3LYP) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Benchmark against experimental IR/NMR data .
  • Molecular docking : Simulate binding to biological targets (e.g., p38 MAP kinase). The hydrazono group may form hydrogen bonds with catalytic lysine residues .
  • Reaction pathway modeling : Identify rate-determining steps in cyclization reactions using Gaussian or ORCA software .

Q. How do structural modifications influence physicochemical properties?

  • Answer :

  • Trifluoromethoxy substitution : Enhances lipophilicity (logP ↑) and metabolic stability compared to methoxy analogs.
  • Hydrazono group : Increases polarity and hydrogen-bonding capacity, improving solubility in DMSO/PBS mixtures.
  • Crystallinity : Derivatives with para-substituted aryl groups exhibit higher melting points (e.g., 141–143°C) due to π-stacking .

Data Contradictions and Resolution

Q. How should discrepancies in reported biological activity be addressed?

  • Answer :

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions.
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends across studies .

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